molecular formula C14H18N4O2 B11386182 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11386182
M. Wt: 274.32 g/mol
InChI Key: RDLXXROSMBSSKL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often synthesized from 3,4-dimethylphenylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The triazole ring can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3,4-dimethylphenyl)-N-ethyl-5-(carboxylic acid)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties.

    Enzyme Inhibition: Can act as inhibitors for certain enzymes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

    Therapeutics: Investigated for its potential in treating various diseases.

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzimidazole Derivatives: Similar in structure but with a benzimidazole ring instead of a triazole ring.

Uniqueness

    Substituent Effects: The presence of the 3,4-dimethylphenyl and hydroxymethyl groups imparts unique chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-4-15-14(20)13-12(8-19)16-18(17-13)11-6-5-9(2)10(3)7-11/h5-7,19H,4,8H2,1-3H3,(H,15,20)

InChI Key

RDLXXROSMBSSKL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(N=C1CO)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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